molecular formula C14H21ClN4O4 B554789 Cbz-L-arginine hydrochloride CAS No. 56672-63-0

Cbz-L-arginine hydrochloride

Cat. No. B554789
CAS RN: 56672-63-0
M. Wt: 344.79 g/mol
InChI Key: HHCPMSWPCALFQJ-MERQFXBCSA-N
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Description

Cbz-L-arginine hydrochloride, also known as Nα-Cbz-L-arginine hydrochloride, is a compound with the molecular formula C14H21ClN4O4 and a molecular weight of 344.79 . It is also referred to as Carbobenzoxy-L-arginine-7-amino-4-methylcoumarin hydrochloride .


Synthesis Analysis

The synthesis of Cbz-protected amino groups, such as in Cbz-L-arginine hydrochloride, has been reported in the literature . An efficient catalytic four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane provides Cbz-protected homoallylic amines .


Molecular Structure Analysis

The molecular structure of Cbz-L-arginine hydrochloride consists of a carbobenzoxy (Cbz) group attached to the alpha-amino group of L-arginine . The Cbz group serves as a protecting group for the amino group during peptide synthesis .


Physical And Chemical Properties Analysis

Cbz-L-arginine hydrochloride is a powder that is soluble in water or 1% acetic acid . It has a molecular weight of 344.79 .

Scientific Research Applications

1. Arginine and Structural Analogs in Nitric Oxide Synthase Research

Fishlock, Guillemette, & Lajoie (2002) explored the use of conformationally constrained arginine analogs, including Cbz-L-arginine hydrochloride, to probe the active sites of nitric oxide synthase (NOS) isoforms. This research is significant for understanding the enzymatic processes involving NOS and its substrates.

2. Synthesis of Peptides by Extension at Arginine Termini

Katritzky, Meher, & Narindoshvili (2008) demonstrated the efficient synthesis of peptides by extending the N- and C-termini of arginine, including Cbz-L-arginine hydrochloride. Their work highlights the versatility of arginine in peptide synthesis, with potential implications for drug design and biomolecular research.

3. Role in Fluorogenic Substrates for Serine Proteinases

Leytus, Patterson, & Mangel (1983) Leytus, Patterson, & Mangel (1983) synthesized a series of dipeptide derivatives of Rhodamine, each containing an arginine residue like Cbz-L-arginine hydrochloride. These compounds serve as sensitive and selective substrates for serine proteinases, aiding in the study and understanding of these enzymes.

4. Hydration Changes Induced by Arginine Hydrochloride

Nakakido et al. (2008) Nakakido et al. (2008) investigated the structural effects of arginine hydrochloride, such as Cbz-L-arginine hydrochloride, on hen egg-white lysozyme. Their findings suggest that arginine hydrochloride influences protein aggregation by altering the hydration structure, a critical insight for protein chemistry and drug formulation.

Safety And Hazards

Cbz-L-arginine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored in a well-ventilated place with the container kept tightly closed .

Future Directions

Cbz-L-arginine hydrochloride has potential applications in the pharmaceutical industry. For instance, it can be used in the synthesis of novel arginine vasopressin prodrugs . Additionally, the structure-activity relationships established for this compound may open perspectives for the design of effective biodegradable antimicrobial materials that can overcome emerging resistance .

properties

IUPAC Name

(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHCPMSWPCALFQJ-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30518264
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cbz-L-arginine hydrochloride

CAS RN

56672-63-0
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56672-63-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 88473
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30518264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Arginine, N2-[(phenylmethoxy)carbonyl]-, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.124.638
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
SP Leytus, LL Melhado, WF Mangel - Biochemical Journal, 1983 - portlandpress.com
… andpurification (Cbz-Arg-NH)2-Rhodamine and Cbz-Arg-NHRhodamine were prepared in dimethylformamide/ pyridine (1:1, v/v) from Rhodamine and Cbz-Larginine hydrochloride by …
Number of citations: 225 portlandpress.com
HA Khalfan - … and Function: Cellular biochemistry and its …, 1991 - Wiley Online Library
The protease activity of cultured normal human skin fibroblasts was studied using the synthetic fluorigenic peptides, the modified protein 4‐methylumbelliferyl‐casein, the thiol inhibitors …
Number of citations: 7 onlinelibrary.wiley.com

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